Bleomycin A5 hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
55658-47-4 |
|---|---|
Molecular Formula |
C57H90ClN19O21S2 |
Molecular Weight |
1477.0 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C57H89N19O21S2.ClH/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58;/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76);1H/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39+,40+,41-,42-,43-,44-,45-,55-,56-;/m0./s1 |
InChI Key |
NRVKJXFKQWUKCB-GIIHLZIVSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O.Cl |
Related CAS |
11116-32-8 (Parent) |
Synonyms |
N1-[3-[(4-Aminobutyl)amino]propyl]bleomycinamide Hydrochloride Salt |
Origin of Product |
United States |
Molecular Mechanisms of Action of Bleomycin A5 Hydrochloride
Nucleic Acid Interaction and Cleavage Mechanisms
The core of Bleomycin (B88199) A5 hydrochloride's cytotoxic activity lies in its ability to induce breaks in DNA strands. biosynth.compatsnap.commedchemexpress.com This process is initiated by the molecule's binding to DNA and is followed by a cascade of chemical reactions that ultimately compromise the integrity of the genetic material.
Bleomycin A5 Hydrochloride Binding to DNA: Intercalation and Sequence Specificity
This compound binds to DNA primarily through the partial intercalation of its bithiazole rings between base pairs. pharmacology2000.comnih.gov The "S" tripeptide portion of the molecule also contributes to this binding. nih.gov This interaction is not random; the drug exhibits a preference for binding to specific nucleotide sequences, particularly those rich in guanine-cytosine (G-C) and guanine-thymine (G-T). pharmacology2000.com
Table 1: DNA Binding Characteristics of this compound
| Binding Moiety | Interaction Type | Sequence Preference |
| Bithiazole rings | Partial Intercalation | G-C and G-T rich sequences |
| "S" tripeptide | Association | G-C rich sequences |
Metal Ion Complexation and Reactive Oxygen Species Generation in DNA Degradation
A crucial aspect of this compound's mechanism is its ability to chelate metal ions, most notably iron (Fe²⁺), through a group of five nitrogen atoms arranged in a square-pyramidal conformation. patsnap.comnih.gov This forms an active bleomycin-metal complex. pharmacology2000.com While it can also bind copper, this form is considered inactive. nih.gov
Once bound to a metal ion, the complex can interact with molecular oxygen. patsnap.com The bleomycin-iron complex facilitates a redox reaction that reduces molecular oxygen, leading to the production of highly reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl free radicals. biosynth.compharmacology2000.comnih.gov These free radicals are the primary agents responsible for DNA damage. patsnap.combiosynth.com The generation of ROS is a critical step, as evidenced by the protective effects of antioxidants against bleomycin-induced cell damage. nih.gov Studies have shown that the cytotoxic effect of the bleomycin-iron (II) complex is linked to the production of these damaging radicals. nih.gov
Oxidative Damage to Deoxyribose and DNA Backbone Scission
The generated reactive oxygen species, particularly hydroxyl radicals, attack the deoxyribose backbone of the DNA. pharmacology2000.com This oxidative damage specifically targets the C-4' position of the deoxyribose sugar. nih.gov The attack on the deoxyribose leads to the scission of the C-3'–C-4' bond, which results in the cleavage of the DNA chain. nih.gov This process ultimately causes the fragmentation of the DNA molecule. researchgate.net
The degradation of the deoxyribose leads to the formation of free base propenals, with a particular prevalence of thymine (B56734) propenal. nih.gov This process of DNA backbone scission is a hallmark of bleomycin's cytotoxic action. nih.govontosight.ai
Characterization of Single- and Double-Strand DNA Break Induction
The oxidative damage inflicted by this compound results in both single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA. patsnap.combiosynth.compatsnap.com While both types of breaks contribute to its cytotoxicity, double-strand breaks are considered particularly lethal to cells as they are more difficult to repair. patsnap.compharmacology2000.com
The induction of these breaks is a key factor in the drug's anticancer activity. biosynth.com The mechanism can involve a single bleomycin molecule causing a single-strand break and then becoming inactive, or potentially being reactivated to induce a second break on the complementary strand, leading to a double-strand break. mdpi.com Research has also shown that double-strand breaks can arise from two independent single-strand breaks occurring in close proximity on opposite strands. researchgate.net
RNA Cleavage Activity and Associated Molecular Events
In addition to its well-documented DNA-cleaving ability, this compound can also cleave RNA. medchemexpress.comtoku-e.com Studies have demonstrated that it preferentially cleaves RNAs with stretches of AU base pairs. nih.gov This activity has been explored in the context of targeting specific RNA molecules. For instance, bleomycin A5 has been shown to cleave oncogenic noncoding RNA, such as the microRNA-10b hairpin precursor, near enzymatic processing sites, leading to its destruction. nih.gov
Furthermore, conjugates of Bleomycin A5 with complementary oligonucleotides have been developed to direct this cleavage activity to specific RNA (and DNA) sequences with a high degree of site-specificity. nih.govacs.org This targeted cleavage occurs efficiently in the presence of Fe(II). nih.govacs.org
Cellular Signal Transduction Pathways and Responses
The extensive DNA damage induced by this compound triggers a cascade of cellular responses, primarily centered around DNA damage signaling and cell cycle control. patsnap.com The cell activates DNA repair mechanisms in an attempt to correct the lesions. patsnap.com However, the sheer volume of damage often overwhelms these repair systems. patsnap.com
This leads to the activation of cell cycle checkpoints, causing cell cycle arrest, predominantly in the G2 and M phases. patsnap.compharmacology2000.comresearchgate.net This arrest provides the cell with time to repair the DNA damage, but if the damage is too severe, it will lead to programmed cell death, or apoptosis. patsnap.compharmacology2000.com Key proteins involved in this process include p53 and caspase-3, both of which are upregulated in response to bleomycin treatment. toku-e.comtoku-e.comzellbio.eu The p53 pathway, in particular, has been identified as a primary upstream regulator in the cellular response to bleomycin-induced DNA damage. plos.org
Studies have shown that Bleomycin A5 can activate c-Jun N-terminal kinases (JNK), suggesting a role for this pathway in the induction of apoptosis. toku-e.com Furthermore, the drug has been observed to suppress Drp1-mediated mitochondrial fission, which is also linked to the apoptotic process. medchemexpress.comnih.gov In some cellular contexts, bleomycin can also induce senescence, a state of irreversible cell growth arrest. researchgate.net
Table 2: Key Cellular Responses to this compound
| Cellular Process | Key Molecules/Pathways Involved | Outcome |
| DNA Damage Response | p53, γ-H2AX | Cell cycle arrest, Apoptosis |
| Cell Cycle Arrest | G2/M checkpoint | Halts cell proliferation |
| Apoptosis | Caspase-3, JNK, Bax/Bcl-2 | Programmed cell death |
| Mitochondrial Dynamics | Drp1 | Induction of apoptosis |
| Senescence | p53, p21 | Irreversible growth arrest |
Induction of Apoptosis: Caspase and p53 Activation Pathways in Cellular Models
This compound is an inducer of apoptosis, a form of programmed cell death, through mechanisms that involve the activation of key signaling proteins. patsnap.cominvivochem.com Research in various cellular models has demonstrated that its pro-apoptotic effects are mediated by both intrinsic and extrinsic pathways, characterized by the activation of caspases and the tumor suppressor protein p53. toku-e.comnih.govnih.gov
In human umbilical vein endothelial cells (ECV304), treatment with Bleomycin A5 resulted in a dose-dependent increase in the expression of caspase-3 and p53. nih.govnih.gov Caspase-3 is a critical executioner caspase in the apoptotic cascade. thermofisher.com The upregulation of the p53 tumor suppressor protein suggests that Bleomycin A5-induced DNA damage triggers this pathway, leading to cell cycle arrest or apoptosis. nih.govthermofisher.com Studies in these endothelial cells showed that as the concentration of Bleomycin A5 increased, p53 levels rose significantly, indicating a p53-dependent apoptotic mechanism in this cell type. nih.gov
Further investigation into the intrinsic, or mitochondrial-mediated, apoptosis pathway has been conducted in human nasal polyp-derived fibroblasts (NPDFs). In these cells, Bleomycin A5 treatment led to an increase in the levels of cleaved caspase-9, an initiator caspase associated with the mitochondrial pathway. nih.gov This activation was accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govmdpi.com The altered Bax/Bcl-2 ratio is a key indicator of mitochondrial membrane permeabilization, a crucial step that leads to the release of cytochrome c and the subsequent activation of the caspase cascade. mdpi.com These findings collectively underscore the role of Bleomycin A5 in activating caspase and p53-mediated pathways to induce apoptosis in various cellular research models. nih.govnih.gov
Table 1: Research Findings on this compound and Apoptosis Induction
| Cellular Model | Key Finding | Molecular Markers |
| Human Umbilical Vein Endothelial Cells (ECV304) | Induces apoptosis through a dose-dependent increase in key signaling proteins. nih.govnih.gov | Upregulation of Caspase-3 and p53. nih.govnih.gov |
| Human Nasal Polyp-Derived Fibroblasts (NPDFs) | Triggers the intrinsic (mitochondrial) apoptosis pathway. nih.gov | Increased cleaved Caspase-9, increased Bax, decreased Bcl-2. nih.gov |
| A549 and HCT116 Cancer Cell Lines | Promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins. mdpi.com | Decreased Bcl-2/Bax ratio, activation of Caspase-3. mdpi.com |
Cell Cycle Perturbations: G2/M Phase Arrest in Research Systems
This compound disrupts the normal progression of the cell cycle, predominantly causing an arrest in the G2/M phase. patsnap.complos.org This checkpoint arrest is a common cellular response to DNA damage, preventing cells with compromised genomes from entering mitosis. plos.org The ability of Bleomycin to induce DNA strand breaks is the primary trigger for this cell cycle perturbation. patsnap.comontosight.aibiosynth.com
Studies across various cancer cell lines have consistently shown that exposure to bleomycin leads to an accumulation of cells in the G2/M phase. plos.orgnih.gov For instance, in HeLa cervical cancer cells and HaCaT immortalized keratinocytes, bleomycin treatment induced a G2/M phase block. spandidos-publications.com The molecular machinery governing this arrest involves the downregulation of key mitotic entry proteins. Research in A549 and HCT116 cells demonstrated that both Bleomycin and Bleomycin A5 treatment led to the downregulation of cdc25C. mdpi.com Cdc25C is a phosphatase that activates the cyclin B1/CDK1 complex, which is essential for entry into mitosis. Its downregulation is a critical event in enforcing the G2/M checkpoint. mdpi.com
Interestingly, the cellular context and the expression of other proteins can influence the extent of this G2/M arrest. In A549 lung cancer cells, the downregulation of the structural protein Caveolin-1 was shown to affect bleomycin-induced growth arrest. spandidos-publications.com Similarly, in HeLa cells, the knockdown of Caveolin-1 reduced the accumulation of cells in the G2/M phase following bleomycin treatment. spandidos-publications.com Furthermore, research into drug resistance has revealed that cell lines that acquire resistance to bleomycin exhibit a reduced capacity for G2/M arrest upon drug exposure, suggesting that evasion of this checkpoint is a component of the resistance mechanism. plos.org
Table 2: Research Findings on this compound and Cell Cycle Arrest
| Research System | Key Finding | Associated Molecular Events |
| Various Cancer Cell Lines | Induces cell cycle arrest at the G2/M checkpoint. plos.org | Response to DNA damage. plos.org |
| A549 and HCT116 Cells | Downregulates a key mitotic entry protein. mdpi.com | Decreased protein levels of cdc25C. mdpi.com |
| HeLa Cells | G2/M arrest is influenced by Caveolin-1 levels. spandidos-publications.com | Knockdown of Caveolin-1 reduced G2/M accumulation. spandidos-publications.com |
| BLM-Resistant Cell Lines | Acquired resistance is associated with the evasion of cell cycle arrest. plos.org | Reduced G2/M arrest upon bleomycin exposure. plos.org |
MAPK Pathway Modulation: JNK Activation and ERK Kinase Inhibition Studies
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a central role in regulating cellular processes like proliferation, differentiation, and apoptosis, is significantly modulated by Bleomycin A5. Research has specifically highlighted its differential effects on two major MAPK subfamilies: the c-Jun N-terminal kinases (JNK) and the extracellular signal-regulated kinases (ERK). toku-e.comnih.gov
In a study utilizing a human oral epidermoid carcinoma (KB) cell line, the apoptotic effects of Bleomycin A5 were linked to the sustained activation of JNK and the concurrent inhibition of ERK1 and ERK2 activities. toku-e.comnih.gov JNK activation is often associated with a pro-apoptotic response to cellular stress, while the ERK pathway is typically considered a pro-survival signal. nih.gov This suggests that Bleomycin A5 shifts the balance within the MAPK network towards cell death by simultaneously activating a death-promoting pathway (JNK) and suppressing a survival pathway (ERK). toku-e.comnih.gov
The critical role of ERK inhibition in Bleomycin A5-induced apoptosis was further elucidated through combination treatments. When Bleomycin A5 was combined with PD98059, an inhibitor of the upstream ERK activator MEK, the apoptotic effect was significantly enhanced. nih.gov Conversely, in cells engineered to stably express active MEK1, the onset of apoptosis following Bleomycin A5 treatment was delayed, confirming that ERK1/2 activity is required for cell survival signaling that counteracts the drug's effect. nih.gov Other studies have also noted that bleomycin can activate various MAPK signaling molecules, including p38 and JNK, in response to the oxidative stress it induces. frontiersin.orgnih.gov
Table 3: Research Findings on this compound and MAPK Pathway Modulation
| Cellular Model | Pathway Modulated | Key Finding |
| Human Oral Epidermoid Carcinoma (KB) Cells | JNK Pathway | Sustained activation associated with apoptosis. toku-e.comnih.gov |
| Human Oral Epidermoid Carcinoma (KB) Cells | ERK1/2 Pathway | Inhibition of activity associated with apoptosis. toku-e.comnih.gov |
| Human Oral Epidermoid Carcinoma (KB) Cells | Combined MEK Inhibition | Enhanced apoptosis when combined with MEK inhibitor PD98059. nih.gov |
| Human Oral Epidermoid Carcinoma (KB) Cells with MEK1 Expression | ERK1/2 Pathway | Delayed apoptosis, confirming ERK's pro-survival role. nih.gov |
Mitochondrial Dynamics Regulation: Drp1-mediated Fission Suppression Research
Recent research has uncovered a novel mechanism of action for Bleomycin A5 involving the regulation of mitochondrial dynamics, specifically the process of mitochondrial fission. nih.govnih.gov Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their function, and disruptions in this balance can lead to cellular dysfunction and apoptosis. ijbs.comxiahepublishing.comunivkartamulia.ac.id
A key study on human nasal polyp-derived fibroblasts (NPDFs) demonstrated that Bleomycin A5 induces apoptosis by suppressing mitochondrial fission mediated by Dynamin-related protein 1 (Drp1). nih.govnih.gov Drp1 is a critical GTPase that is recruited from the cytoplasm to the outer mitochondrial membrane to constrict and divide mitochondria. xiahepublishing.com The study found that Bleomycin A5 treatment decreased the phosphorylation of Drp1 at serine 616, a post-translational modification essential for its translocation to the mitochondria. nih.gov This inhibition of Drp1 activation prevents mitochondrial fission, leading to mitochondrial dysfunction and subsequent apoptosis. nih.govnih.gov
The suppression of Drp1-mediated fission by Bleomycin A5 resulted in mitochondrial dynamic disorder and was linked to mitochondrial-mediated apoptosis. nih.gov Further experiments showed that knocking down Drp1 using small interfering RNA (siRNA) increased the sensitivity of NPDFs to Bleomycin A5, exacerbating mitochondrial dysfunction and cell death. nih.govnih.gov This indicates that the inhibition of Drp1 function is a central component of Bleomycin A5's cytotoxic mechanism in this model. The study identified that Bleomycin A5 achieves this by decreasing the activity of the cyclin B1-CDK1 complex, which is responsible for phosphorylating Drp1. nih.gov
Table 4: Research Findings on this compound and Mitochondrial Dynamics
| Cellular Model | Target Protein | Mechanism of Action | Consequence |
| Human Nasal Polyp-Derived Fibroblasts (NPDFs) | Dynamin-related protein 1 (Drp1) | Decreases phosphorylation of Drp1 at serine 616. nih.gov | Suppression of Drp1-mediated mitochondrial fission. nih.govnih.gov |
| Human Nasal Polyp-Derived Fibroblasts (NPDFs) | Cyclin B1-CDK1 Complex | Decreases complex-mediated phosphorylation of Drp1. nih.gov | Inhibition of Drp1 translocation to mitochondria. nih.gov |
| Si-Drp1-transfected NPDFs | Dynamin-related protein 1 (Drp1) | Drp1 knockdown increased sensitivity to Bleomycin A5. nih.gov | Exacerbated mitochondrial dysfunction and apoptosis. nih.govnih.gov |
Senescence Induction and Related Molecular Events in In Vitro Models
In addition to apoptosis, Bleomycin A5 can induce cellular senescence, a state of irreversible cell cycle arrest, in various in vitro models. researchgate.netnih.gov Senescence is a critical tumor-suppressive mechanism and a response to cellular stress, including extensive DNA damage of the kind generated by bleomycin. researchgate.netmdpi.com
In alveolar epithelial cells (AECs), such as the A549 human lung epithelial cell line, bleomycin exposure has been shown to induce hallmarks of senescence in a dose- and time-dependent manner. nih.govnih.gov The molecular events underpinning this process involve the activation of key cell cycle inhibitors. Specifically, in A549 cells, bleomycin treatment leads to elevated levels of p53 and its downstream target, p21. researchgate.net The p21 protein is a potent cyclin-dependent kinase inhibitor that enforces cell cycle arrest, a defining feature of senescence. mdpi.com
A crucial mechanism identified in bleomycin-induced senescence in AECs is the downregulation of the DNA repair protein Rad51. nih.govnih.gov Rad51 is essential for homologous recombination (HR), a major pathway for repairing DNA double-strand breaks. nih.gov Studies have shown that bleomycin significantly decreases the expression of Rad51, thereby suppressing the HR repair pathway. nih.govnih.gov This inhibition of DNA repair likely leads to the accumulation of persistent DNA lesions that serve as a powerful trigger for entry into senescence. Mechanistically, the transcriptional inhibition of Rad51 by bleomycin was suggested to result from the depletion of the E2F1 transcription factor. nih.gov Importantly, the experimental restoration of Rad51 levels was able to rescue the cells from bleomycin-induced senescence, highlighting the pivotal role of Rad51 inhibition in this process. nih.govnih.gov
Table 5: Research Findings on this compound and Senescence Induction
| Cellular Model | Key Molecular Event | Upstream/Downstream Effectors | Outcome |
| Alveolar Epithelial Cells (A549) | Inhibition of DNA repair. nih.govnih.gov | Downregulation of Rad51 expression via E2F1 depletion. nih.gov | Suppression of homologous recombination, leading to persistent DNA damage. nih.gov |
| Alveolar Epithelial Cells (A549) | Activation of cell cycle inhibitors. researchgate.net | Upregulation of p53 and p21. researchgate.net | Induction of cellular senescence. researchgate.netnih.gov |
| Alveolar Epithelial Cells (A549) | Experimental Rad51 Overexpression | Genetic supplement of Rad51. nih.gov | Mitigation of bleomycin-induced senescence. nih.govnih.gov |
Impact on Phospholipid Biosynthesis and Mitochondrial Function
The mechanism of action of bleomycin also extends to the disruption of fundamental metabolic processes, including phospholipid biosynthesis, which is intimately linked to mitochondrial function. rutgers.edunih.gov Phospholipids are essential components of all cellular membranes, and their synthesis is critical for cell viability and function.
Research using yeast (Saccharomyces cerevisiae) as a model system has revealed that bleomycin has a potent effect on phospholipid synthesis. rutgers.edunih.gov The study initially screened for inhibitors of phosphatidylserine (B164497) (PS) synthase (Cho1), a fungi-specific enzyme essential for viability. While bleomycin was identified as a promising candidate, further investigation showed that it does not directly inhibit the Cho1 enzyme itself. rutgers.edunih.gov
Table 6: Research Findings on Bleomycin's Impact on Phospholipid Biosynthesis
| Research System | Primary Effect | Mechanism | Consequence |
| Saccharomyces cerevisiae (Yeast) | Disruption of mitochondrial function. rutgers.edunih.gov | Damage to the mitochondrial membrane. rutgers.edunih.gov | Increased generation of Reactive Oxygen Species (ROS). rutgers.edunih.gov |
| Saccharomyces cerevisiae (Yeast) | Inhibition of phospholipid synthesis. rutgers.edu | Indirectly compromises the synthesis of Phosphatidylethanolamine (PE) and Phosphatidylcholine (PC). rutgers.edu | Disruption of phospholipid homeostasis and cell membrane integrity. rutgers.edu |
Cellular Pharmacodynamics and Transport Mechanisms
Membrane Transport Systems for Bleomycin (B88199) A5 Hydrochloride Uptake
The uptake of Bleomycin A5 hydrochloride into cells is a complex process involving several membrane transport systems. Research has identified key players in this process, ranging from specific solute carriers to the influence of cell surface macromolecules.
The human L-carnitine transporter hCT2, encoded by the SLC22A16 gene, has been identified as a key mediator of Bleomycin A5 uptake. nih.govnih.gov Studies have demonstrated a strong correlation between the expression levels of hCT2 in cancer cells and their sensitivity to Bleomycin A5. nih.govnih.gov
For instance, NT2/D1 human testicular cancer cells, which exhibit high expression of hCT2, are exceptionally sensitive to Bleomycin A5. nih.govnih.gov Conversely, cell lines with low or undetectable hCT2 expression, such as HCT116 human colon carcinoma cells and MCF-7 human breast cancer cells, show significant resistance to the drug. nih.govnih.gov This differential sensitivity is directly linked to the rate of drug accumulation; NT2/D1 cells accumulate fluorescein-labeled Bleomycin A5 to much higher levels than HCT116 cells. nih.gov
Further evidence supporting the role of hCT2 includes findings that L-carnitine can protect NT2/D1 cells from Bleomycin A5's cytotoxic effects by competitively inhibiting its influx. nih.gov Moreover, silencing the SLC22A16 gene using siRNA in sensitive cells induces resistance to the drug's genotoxic effects. nih.gov Conversely, overexpressing a functional hCT2-GFP fusion protein in resistant HCT116 cells sensitizes them to Bleomycin A5. nih.gov These findings collectively suggest that hCT2-mediated uptake is a crucial factor in determining cellular response to Bleomycin A5, and the spermidinyl moiety of the drug may play a role in its recognition by this transporter. nih.govnih.gov
| Cell Line | Cancer Type | hCT2 Expression Level | Sensitivity to Bleomycin A5 | Reference |
|---|---|---|---|---|
| NT2/D1 | Testicular Carcinoma | High | Extremely Sensitive | nih.govnih.gov |
| HCT116 | Colon Carcinoma | Undetectable | Strikingly Resistant | nih.govnih.gov |
| MCF-7 | Breast Cancer | Weak | Strikingly Resistant | nih.govnih.gov |
The mechanism of Bleomycin A5 transport is not limited to a single transporter. Research suggests a potential role for glucose transporters, given that cancer cells often exhibit upregulated glucose transport. acs.org While direct evidence linking specific glucose transporters to this compound is still emerging, the structural similarity of its sugar moieties to glucose makes this a plausible pathway.
Endocytosis has also been implicated as a potential uptake mechanism. nih.gov Studies in yeast (Saccharomyces cerevisiae) using a fluorescently labeled Bleomycin A5 derivative revealed that after uptake, the drug accumulates in the vacuole. nih.gov This process is dependent on an intact endocytic pathway, as mutants with defects in genes required for endocytosis, such as END3, showed cytoplasmic localization of the drug and hypersensitivity to its effects. nih.gov This suggests that endocytosis may serve as a pathway for both uptake and subsequent sequestration for detoxification in yeast. nih.gov In mammalian cells, it has been observed that growth factor stimulation can lead to the co-endocytosis of glucose transporters with the growth factor receptor, creating glucose-loaded vesicles, which suggests a potential mechanism for drug co-transport. biorxiv.org
Cell surface glycosaminoglycans (GAGs), particularly heparan sulfate (B86663) and chondroitin (B13769445) sulfate, appear to play a significant role in the cellular uptake of bleomycin. nih.gov As a positively charged molecule, bleomycin cannot readily diffuse across the cell membrane. nih.gov The negatively charged GAGs on the cell surface are thought to facilitate the initial interaction and concentration of the drug at the membrane, which may precede its internalization by other transport systems. nih.gov
Research has shown that bleomycin's cytotoxicity is directly related to these cell surface GAGs. nih.gov Experiments using sodium chlorate (B79027) to inhibit GAG sulfation or adding commercial GAGs to compete for binding have demonstrated the importance of these interactions. nih.gov Furthermore, bleomycin treatment itself can alter the composition and sulfation status of GAGs, suggesting that GAGs are not just passive binding sites but are actively targeted by the drug. nih.gov
Structural Determinants of Cellular Targeting and Uptake
The unique structure of this compound is fundamental to its selective targeting of tumor cells. Specific chemical moieties within the molecule are responsible for its recognition and subsequent cellular entry.
The disaccharide portion of the bleomycin molecule is a crucial determinant of its tumor cell selectivity. nih.gov Studies have conclusively shown that this sugar moiety is both necessary and sufficient for targeting cancer cells. nih.gov
This was demonstrated by comparing the binding and internalization of different bleomycin analogues conjugated to a fluorescent dye (Cy5). The full bleomycin (BLM) molecule and its isolated disaccharide moiety both bound selectively to and were internalized by cancer cell lines like MCF-7 (breast), DU-145 (prostate), and BxPC-3 (pancreatic). nih.gov In contrast, deglycobleomycin, an analogue lacking the disaccharide, failed to target these cancer cells. nih.gov This establishes that the disaccharide alone can replicate the tumor-targeting properties of the parent drug. nih.govnih.gov The targeting efficiency of the disaccharide was only slightly less than that of the full BLM molecule in MCF-7 and DU-145 cells and was comparable in BxPC-3 cells. nih.gov
| Compound | Key Structural Feature | Targeting of MCF-7 Cells | Targeting of DU-145 Cells | Targeting of BxPC-3 Cells | Reference |
|---|---|---|---|---|---|
| Bleomycin (BLM) | Contains Disaccharide | Yes | Yes | Yes | nih.gov |
| BLM Disaccharide | Isolated Disaccharide | Yes | Yes | Yes | nih.gov |
| Deglycobleomycin | Lacks Disaccharide | No | No | No | nih.gov |
Within the disaccharide, the carbamoyl (B1232498) group on the mannose sugar is essential for cellular recognition and uptake. nih.govelsevierpure.com Experiments using a fluorescently labeled carbamoylmannose moiety demonstrated selective binding and enhanced uptake in most cancer cell lines studied. nih.govelsevierpure.comscienceopen.com A conjugate lacking this carbamoyl group did not bind to the cancer cells to any significant extent, highlighting the group's critical role. nih.gov
Furthermore, the specific position and substitution of the carbamoyl group are crucial for efficient cellular entry. acs.orgresearchgate.net Studies have shown that modifying the site and structure of the carbamoyl group can even lead to improved binding and uptake compared to the natural configuration. researchgate.net The observation that trivalent clusters of carbamoylmannose lead to significantly greater binding and internalization suggests that the cellular receptor may be multivalent, capable of engaging multiple sugar moieties simultaneously. elsevierpure.comscienceopen.com
Multivalency Effects in Bleomycin Saccharide-Receptor Interactions
Detailed investigations into the role of the bleomycin saccharide have revealed that the carbamoylmannose moiety is particularly important for selective tumor cell targeting. acs.org To explore the impact of multivalency, studies have been conducted using synthetic clusters of bleomycin's saccharide components. One such study utilized a trimeric cluster of 3-O-carbamoylmannose conjugated to a cyanine (B1664457) dye (Cy5**). The findings demonstrated that this multivalent conjugate exhibited enhanced binding and uptake across six different cancer cell lines when compared to its monovalent counterpart. nih.gov
The observed enhancements in binding and uptake ranged from 1.6- to 2.3-fold, highlighting the significant advantage of a multivalent presentation of the saccharide ligand. nih.gov This effect was cell-line dependent, with the most pronounced enhancement seen in A549 cells and the least significant, though still present, in DU145 cells. nih.gov The implication of these findings is that the cellular receptors for the bleomycin saccharide likely exist in clusters on the cell surface, allowing for and favoring multivalent interactions. This characteristic is a known feature of some carbohydrate receptors. nih.gov
The enhanced uptake of these multivalent clusters suggests that the natural presentation of the bleomycin saccharide may leverage a similar mechanism to facilitate its entry into tumor cells. The principle of multivalency is a key factor in the design of novel drug delivery systems, and in the context of bleomycin, it underscores the sophistication of its natural tumor-targeting mechanism. The data strongly support the hypothesis that clustering the saccharide moiety can lead to more efficient internalization, a concept that could be exploited for the development of new anticancer therapeutics with improved tumor selectivity.
| Compound | Valency | Cancer Cell Lines Tested | Observed Enhancement in Binding/Uptake (Fold Increase) |
| 3-O-carbamoylmannose-Cy5** Conjugate | Trimeric | 6 different cancer cell lines (including A549 and DU145) | 1.6 to 2.3 |
Mechanisms of Cellular Resistance to Bleomycin A5 Hydrochloride
Enzymatic Inactivation by Bleomycin (B88199) Hydrolase
One of the most well-characterized mechanisms of resistance to bleomycin involves its metabolic inactivation by the enzyme Bleomycin Hydrolase (BLH). patsnap.com This enzyme is a cysteine peptidase that is highly conserved across species and plays a pivotal role in detoxifying the drug. wikipedia.orgnih.gov
Bleomycin Hydrolase catalyzes the deamidation of bleomycin, a chemical process that converts the β-aminoalanine amide moiety of the bleomycin molecule into a carboxyl group. nih.gov This conversion results in the formation of desamido-bleomycin. spandidos-publications.comdrugbank.com The structural change is critical because the terminal amine group is essential for the drug's ability to bind with iron and subsequently generate the reactive oxygen species that cause DNA strand breaks. nih.gov By replacing the terminal amine with a hydroxyl group, BLH effectively inhibits the drug's iron-binding capacity and, consequently, its cytotoxic activity. nih.gov The resulting metabolite, desamido-bleomycin, demonstrates significantly reduced ability to cleave DNA and lacks cytotoxicity. nih.gov Studies using gene targeting to create mice lacking the BLH gene have unequivocally demonstrated that BLH is the sole enzyme responsible for bleomycin deamination in mammalian cells, confirming its essential role as a protectant against bleomycin-induced toxicity. nih.gov
The expression and activity of Bleomycin Hydrolase vary significantly among different tissues and cell types, which has profound implications for both the drug's therapeutic window and its organ-specific toxicities. nih.gov Tissues such as the skin and lungs exhibit characteristically low concentrations of BLH. nih.govnih.gov This low enzymatic activity is thought to explain the unique sensitivity of these organs to bleomycin toxicity, which often manifests as pulmonary fibrosis and skin hyperpigmentation. nih.gov
Research into the distribution of BLH within the lungs has revealed considerable heterogeneity among different pulmonary cell types. nih.gov For instance, studies on rabbit and bovine lung cells have shown that while pulmonary fibroblasts and macrophages possess BLH activity, other cells like type II pneumocytes and certain pulmonary artery endothelial cells have undetectable levels of the enzyme. nih.gov This differential expression suggests that specific cell populations within an organ may be more susceptible to bleomycin-induced damage. The research implications are significant, as understanding this heterogeneity can aid in predicting and potentially mitigating organ toxicity. However, the correlation between BLH levels and tumor cell resistance is not always straightforward. Some studies have reported no direct correlation between BLH activity in tumor homogenates and the sensitivity of clonogenic tumor cells to bleomycin in culture, suggesting that while enzymatic inactivation is an important factor, other resistance mechanisms are also operative. drugbank.comnih.gov
| Cell Type | Species | BLH Activity Level | Source |
|---|---|---|---|
| Alveolar Macrophages | Rabbit, Bovine | Present | nih.gov |
| Interstitial Macrophages | Rabbit, Bovine | Present | nih.gov |
| Pulmonary Fibroblasts | Rabbit, Bovine | Present (High) | nih.gov |
| Pulmonary Artery Endothelial Cells | Rabbit | Present (High) | nih.gov |
| Pulmonary Artery Endothelial Cells | Bovine | Undetectable | nih.gov |
| Type II Pneumocytes | Rabbit | Undetectable | nih.gov |
DNA Damage Response and Repair Pathways in Resistance Models
The primary mechanism of bleomycin's cytotoxicity is its ability to induce both single- and double-strand breaks in DNA. nih.govpatsnap.com Consequently, the cell's ability to detect and repair this damage is a critical determinant of its survival and a major factor in resistance.
Cells have evolved sophisticated DNA damage response (DDR) pathways to maintain genomic integrity. nih.gov In the context of bleomycin-induced damage, the most critical lesions to repair are DNA double-strand breaks (DSBs), which can be repaired by two major pathways: homologous recombination (HR) and non-homologous end joining (NHEJ). nih.govmdpi.commdpi.com Resistance to bleomycin is often associated with an enhanced capacity to repair or withstand these DNA breaks. nih.gov
In resistant cells, there can be an upregulation of these DNA repair mechanisms, allowing for more efficient counteraction of the strand breaks caused by the drug. patsnap.com For example, studies have shown that both NHEJ and HR contribute to the repair of bleomycin-induced DSBs. nih.gov Furthermore, research has identified a significant role for tyrosyl-DNA phosphodiesterase (TDP)-related repair pathways. Specifically, TDP2 appears to be involved in a novel repair mechanism for DSBs resulting from radiomimetic drugs like bleomycin, potentially acting as a backup for other repair systems. nih.govconsensus.app Conversely, some studies indicate a more complex interaction, where bleomycin itself can impair repair pathways. For instance, bleomycin exposure has been shown to suppress the HR repair pathway by causing a dose- and time-dependent decrease in the expression of the key protein Rad51 in alveolar epithelial cells. nih.gov This suggests that the balance between drug-induced damage, drug-induced repair inhibition, and the cell's intrinsic repair capacity is a crucial factor in determining sensitivity or resistance.
In response to extensive DNA damage that cannot be repaired, sensitive cells typically activate programmed cell death (apoptosis) or enter a state of prolonged cell cycle arrest, usually at the G2/M checkpoint, to prevent the propagation of damaged DNA. plos.orgnih.gov A key feature of bleomycin-resistant cancer cells is their ability to evade these terminal fates. plos.org
Studies involving the development of bleomycin-resistant cell lines have consistently demonstrated that resistance is accompanied by a significant reduction in both apoptosis and G2/M arrest following drug exposure. researchgate.netnih.gov For example, in one study where seven resistant cell lines were established, the resistant sub-clones showed markedly less G2/M arrest and apoptosis compared to their parental, sensitive counterparts when exposed to high doses of bleomycin. nih.govnih.gov This ability of resistant cells to continue proliferating, despite being exposed to a drug concentration that is lethal to sensitive cells, points to the evasion of cell cycle blockage as a critical resistance mechanism. plos.org The induction of apoptosis by bleomycin is often mediated by the generation of reactive oxygen species (ROS). physiology.org Therefore, resistant cells may also possess enhanced antioxidant defenses that mitigate the initial damage signal, further contributing to the evasion of apoptosis. patsnap.com
| Parameter | Parental (Sensitive) Cell Lines | BLM-Resistant Cell Lines | Source |
|---|---|---|---|
| IC50 Value | Baseline | 7- to 49-fold increase | nih.gov |
| DNA Damage (post-BLM) | High | Significantly reduced | nih.gov |
| G2/M Cell Cycle Arrest (post-BLM) | Prominent | Significantly reduced | plos.orgnih.gov |
| Apoptosis (post-BLM) | High | Significantly reduced | plos.orgnih.gov |
Modulations in Cellular Transport and Efflux Pathways
For bleomycin to exert its cytotoxic effect, it must first cross the cell membrane to reach its nuclear DNA target. Therefore, cellular mechanisms that limit the intracellular accumulation of the drug represent another avenue for resistance. nih.gov
Recent findings have highlighted that the uptake of Bleomycin A5 is a critical factor that can limit the drug's toxicity. nih.govhbku.edu.qa Research in yeast models has provided significant insights into these transport mechanisms. These studies suggest that Bleomycin A5 may enter the cell via the polyamine transport system. nih.gov This was supported by findings that a mutant yeast strain lacking the Ptk2 kinase, an enzyme that positively regulates polyamine transport, exhibited defective uptake of a fluorescently labeled Bleomycin A5 analog and, consequently, extreme resistance to the drug. nih.gov Furthermore, once inside the yeast cell, Bleomycin A5 is actively sequestered into the vacuole, which serves as a detoxification mechanism. Mutants with defects in this vacuolar transport pathway were found to be hypersensitive to the drug. nih.gov In mammalian cells, the transporter hCT2 (coded by the gene SLC22A16) has been identified as a potential permease for bleomycin. nih.govhbku.edu.qa The expression level of this transporter could potentially be used as a predictive biomarker for tumor response to bleomycin therapy, highlighting the importance of drug influx as a determinant of sensitivity and resistance. hbku.edu.qa
Enhancement of Intracellular Antioxidant Defense Systems
Cellular resistance to Bleomycin A5 hydrochloride can be significantly influenced by the potentiation of intracellular antioxidant defense systems. The cytotoxic action of bleomycin is intrinsically linked to its ability to generate reactive oxygen species (ROS), which induce DNA strand breaks. Consequently, cancer cells that have augmented their antioxidant capacities can effectively neutralize these ROS, thereby mitigating the therapeutic efficacy of the drug.
The primary enzymatic and non-enzymatic antioxidants involved in this resistance mechanism include superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione (GSH). Overexpression of these antioxidant enzymes has been identified as a key factor in conferring resistance to bleomycin. For instance, SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide. Subsequently, catalase and GPx are responsible for the detoxification of hydrogen peroxide. An increased activity of these enzymes leads to a more efficient scavenging of ROS, thus protecting the cellular DNA from bleomycin-induced damage.
Research has shown that modulation of glutathione levels can directly impact bleomycin cytotoxicity. Elevated levels of GSH, a crucial non-enzymatic antioxidant, have been demonstrated to protect cells from the cytotoxic effects of bleomycin. Conversely, depletion of GSH has been shown to enhance bleomycin's toxicity. nih.gov This protective role of GSH is attributed to its ability to detoxify the reactive species generated by the bleomycin-metal complex. nih.gov
Furthermore, studies have explored the potential of exogenous agents to modulate the intracellular antioxidant defense system and, in turn, the cellular response to bleomycin. For example, certain phytocompounds have been shown to counteract bleomycin-induced oxidative stress by bolstering the intracellular antioxidant defense mechanisms. These findings underscore the critical role of the cellular redox state in determining the sensitivity of cancer cells to this compound.
The table below summarizes findings from various studies on the impact of antioxidant systems on bleomycin activity.
| Antioxidant Component | Observation | Implication for this compound Resistance |
| Superoxide Dismutase (SOD) | Increased expression and activity in resistant cell lines. | Enhanced conversion of superoxide radicals to less harmful species, reducing DNA damage. |
| Catalase (CAT) | Elevated levels in cells with acquired bleomycin resistance. | Increased detoxification of hydrogen peroxide, a key ROS in bleomycin-mediated cytotoxicity. |
| Glutathione Peroxidase (GPx) | Higher activity noted in bleomycin-resistant models. | More efficient reduction of hydrogen peroxide and organic hydroperoxides, protecting against oxidative damage. |
| Glutathione (GSH) | Elevated intracellular concentrations provide protection against bleomycin-induced cytotoxicity. nih.gov | Acts as a direct scavenger of ROS and a cofactor for detoxifying enzymes, thereby reducing drug efficacy. nih.gov |
Influence of DNA Methylation Status on this compound Activity in Research Settings
The epigenetic landscape of a cancer cell, particularly the methylation status of its DNA, has been shown to be a significant determinant of the activity of this compound in research settings. DNA methylation, a process involving the addition of a methyl group to the cytosine base, can alter the structure of DNA and its interaction with DNA-binding agents like bleomycin.
Studies utilizing hairpin DNAs have demonstrated that cytidine (B196190) methylation can significantly reduce the binding and subsequent cleavage of DNA by the iron-bleomycin A5 complex. nih.govacs.org This reduction in binding affinity for methylated DNA suggests that hypermethylation of specific genomic regions could serve as a mechanism of cellular resistance to the drug. The presence of methyl groups in the major groove of the DNA can sterically hinder the intercalation of the bleomycin molecule, thereby impeding its DNA-cleaving activity.
Interestingly, the differential methylation patterns between normal and cancerous cells may have implications for the selective toxicity of bleomycin. Cancer cells often exhibit global hypomethylation of their DNA compared to normal cells. This relative lack of methylation in tumor cell DNA could render them more susceptible to the binding and cleavage by this compound, potentially contributing to the drug's therapeutic window. nih.gov Conversely, the higher levels of DNA methylation in normal cells might offer a degree of protection from bleomycin-induced cytotoxicity. nih.gov
The following table presents research findings on the effect of DNA methylation on the activity of Fe(II)·Bleomycin A5.
| DNA Substrate | Methylation Status | Observation | Reference |
| Hairpin DNA 7 | Unmethylated | 36% overall cleavage | acs.org |
| Hairpin DNA 7 | Methylated | 18% overall cleavage | acs.org |
| Hairpin DNA 10 | Unmethylated | 28% overall cleavage | acs.org |
| Hairpin DNA 10 | Methylated (single cytidine) | 16% overall cleavage | acs.org |
Biosynthesis and Structural Modification Studies
Origin and Biosynthetic Pathways of Bleomycin (B88199) A5 Hydrochloride
Bleomycin A5 hydrochloride is a member of the bleomycin (BLM) family, a group of glycopeptide antibiotics known for their application in cancer chemotherapy biosynth.com. Its complex structure is the product of a sophisticated biosynthetic machinery found in specific bacteria, which has been the subject of extensive research to understand and manipulate the production of this and related compounds.
Bleomycin A5 is a natural product derived from the bacterium Streptomyces verticillus biosynth.com. The genetic blueprint for its synthesis is encoded in the bleomycin biosynthetic gene cluster within this organism nih.govnih.gov. Research into this gene cluster has revealed a hybrid system of nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) that work in concert to assemble the core structure of the molecule nih.govunl.edu.
The S. verticillus ATCC15003 strain has been a primary model for studying this process. Its gene cluster contains 10 NRPS genes, one PKS gene, and five sugar biosynthesis genes, alongside other regulatory and resistance genes nih.gov. This intricate system assembles the bleomycin aglycone, the core peptide-polyketide backbone, from amino acid and acetate (B1210297) precursors nih.govunl.edu. The discovery and sequencing of this gene cluster have laid the groundwork for genetic manipulation and the engineered biosynthesis of novel bleomycin analogs nih.gov.
Table 1: Key Components of the Bleomycin Biosynthetic Gene Cluster in S. verticillus
| Gene Type | Function | Relevance to Bleomycin A5 Synthesis |
|---|---|---|
| NRPS Genes (e.g., blmIII, blmIX) | Assemble the peptide portion of the molecule from amino acid precursors. | Forms the core peptide backbone of the bleomycin aglycone nih.govunl.edu. |
| PKS Genes (e.g., blmVIII) | Incorporate polyketide units into the structure. | Contributes to the hybrid peptide-polyketide nature of the aglycone nih.govunl.edu. |
| Sugar Biosynthesis Genes (e.g., blmC, blmG) | Produce the specific sugar moieties that are attached to the aglycone. | Essential for the subsequent glycosylation steps nih.govnih.gov. |
| Glycosyltransferase Genes (e.g., blmE) | Attach the sugar moieties to the aglycone. | Crucial for the final structure and biological activity of Bleomycin A5 nih.gov. |
Glycosylation, the attachment of sugar units to the bleomycin aglycone, is a critical final step in the biosynthesis of Bleomycin A5. This process is essential for the molecule's ability to be recognized and taken up by cells nih.gov. The sugar moieties involved are GDP-mannose and its isomer GDP-gulose, which are attached to the aglycone nih.gov.
The biosynthesis of these sugar precursors and their subsequent attachment are catalyzed by a series of enzymes encoded within the blm gene cluster. Fructose-6P is converted into GDP-mannose and GDP-gulose by the enzymes ManA, ManB, BlmC, and BlmG. This disaccharide unit is then attached to the aglycone through the action of the glycosyltransferase BlmE, followed by modifications by the hydroxylase BlmF and carbamoyltransferase BlmD nih.gov. Research has demonstrated that the bioconversion of bleomycin aglycones into fully formed bleomycins can be achieved by expressing parts of this gene cluster in other bacteria, such as Streptomyces lividans nih.gov.
Optimizing the production of specific bleomycin congeners like A5 through fermentation is a key area of research. Due to substrate inhibition at high concentrations of carbon sources, fed-batch fermentation has been identified as a superior strategy for bleomycin production compared to simple batch fermentation ajol.inforesearchgate.net.
Further research has focused on optimizing the composition of the fermentation medium itself. For a recombinant Streptomyces strain designed to produce a novel bleomycin derivative, specific concentrations of nutrients in the seed and fermentation media were established to maximize yield and shorten the production cycle google.com.
Table 2: Comparison of Fermentation Strategies for Bleomycin Production
| Fermentation Strategy | Key Parameters | Outcome | Reference |
|---|---|---|---|
| Batch Fermentation | Constant pH (6.8) or auto-acidification | Lower yield, longer lag phase (114 h) | ajol.inforesearchgate.net |
| Fed-Batch Fermentation | Step-wise pH adjustments (every 24h) | ~Two-fold higher yield, shorter lag phase (60 h) | ajol.inforesearchgate.net |
| Optimized Media Fermentation | Specific concentrations of glucose, starch, yeast powder, and trace metals. | Stable and high-yield production of specific derivatives. | google.com |
Design and Synthesis of this compound Derivatives
Building on the knowledge of its biosynthesis and structure-activity relationships, researchers are actively designing and synthesizing novel derivatives of Bleomycin A5. The primary goals are to enhance its DNA-cleaving activity, improve its specificity for cancer cells, and potentially reduce side effects.
Rational design of new bleomycin analogs leverages the principles of combinatorial biosynthesis, where the natural biosynthetic pathway is genetically engineered to produce novel structures nih.gov. This approach allows for specific, targeted alterations to the molecule that would be difficult to achieve through traditional chemical synthesis nih.gov.
A key finding from this research is the critical role of the disaccharide moiety in the DNA cleavage activity of bleomycins nih.gov. By engineering the biosynthetic machinery, researchers have created designer bleomycins with altered sugar components. For instance, attaching the sugar from a related compound, zorbamycin, to the bleomycin core significantly enhanced its potency. This work led to the creation of 6′-deoxy-BLM Z, identified as the most potent bleomycin analog known to date nih.gov. These studies confirm that individual structural domains of the bleomycin molecule make distinct contributions to its DNA binding and cleavage capabilities, providing a clear path for rational analog design nih.govacs.org.
In addition to biosynthetic engineering, chemical synthesis has been employed to create novel derivatives of Bleomycin A5 by modifying its terminal amine tail nih.govresearchgate.net. A series of new amino acid and peptide derivatives have been synthesized with promising results.
Research has shown that attaching hydrophobic amino acids or peptides to Bleomycin A5 can increase the ratio of double-strand to single-strand DNA breaks, a measure of enhanced potency nih.govresearchgate.net. Furthermore, incorporating amino acids in the D-conformation or basic amino acids was found to facilitate better binding of the drug to DNA nih.gov. In preclinical studies, some of these novel peptide derivatives exhibited antitumor activity up to 10-fold higher than the parent Bleomycin A5 against specific cancer cell lines nih.govresearchgate.net. This line of research demonstrates that targeted chemical modification of the peptide portion of the molecule is a viable strategy for developing more effective analogs nih.govresearchgate.net.
Structure-Activity Relationship Studies of Modified this compound Molecules
The therapeutic efficacy and toxicological profile of bleomycin (BLM) are intricately linked to its molecular structure. Structure-activity relationship (SAR) studies have been pivotal in elucidating the functional roles of its distinct domains, offering insights into how modifications can modulate its biological activity. Research has identified several key regions within the bleomycin molecule where structural changes significantly impact its function: the C-terminal tail, the sugar moiety, and the pyrimidoblamic acid (PBA) unit.
One of the most significant findings in SAR studies is the role of the terminal amine substituent, which differentiates the various bleomycin congeners. The nature of this C-terminal tail has been shown to influence the molecule's toxicity. nih.gov For instance, studies comparing various bleomycins with different terminal amines have revealed variations in pulmonary toxicity, a major dose-limiting side effect of bleomycin therapy. nih.gov
Further research utilizing a chemical array of 50 bleomycin derivatives to probe interactions with the Shble protein—a bleomycin-resistance protein—demonstrated that derivatives with long C-terminal tails exhibited stronger binding. nih.govresearchgate.net This suggests that the length and composition of this tail are crucial for molecular recognition and interaction with cellular components.
The disaccharide moiety of bleomycin is another critical determinant of its biological effects. Studies on a deglycosylated form of bleomycin (deglyco-BLM) have shown that this modification can significantly reduce the drug's toxicity while preserving its antitumor efficacy. In mouse models of various cancers, deglyco-BLM did not induce the lung damage typically associated with the parent compound. nih.gov This was attributed to its failure to trigger oxidative stress and subsequent inflammatory and profibrotic pathways in the lungs, highlighting the sugar's role in mediating toxicity. nih.gov
These findings collectively illustrate that the anticancer activity and the toxic side effects of Bleomycin A5 can be modulated by targeted structural modifications.
Table 1: Impact of Structural Modifications on Bleomycin A5 Activity
| Structural Moiety Modified | Type of Modification | Observed Effect | Reference |
|---|---|---|---|
| Sugar Moiety | Removal (Deglycosylation) | Maintained anti-tumor activity; eliminated pulmonary toxicity in mouse models. | nih.gov |
| C-Terminal Tail | Elongation | Stronger binding to the Shble resistance protein. | nih.govresearchgate.net |
| Beta-aminoalanine Amide | Not specified | Implicated in DNA strand scission activity. | nih.gov |
Development of Oligonucleotide Conjugates for Site-Specific Nucleic Acid Cleavage in Research Applications
To overcome the non-specific toxicity of bleomycin and harness its potent nucleic acid cleaving ability for research applications, scientists have developed conjugates of Bleomycin A5 with oligonucleotides. nih.gov The core principle is to use the sequence-specificity of a DNA or RNA oligonucleotide to guide the bleomycin molecule to a precise location on a target nucleic acid, thereby localizing its cleavage activity.
The synthesis of these conjugates typically involves covalently linking the Bleomycin A5 molecule to a synthetic oligonucleotide. One established method involves reacting an amino group in the spermidine (B129725) residue of Bleomycin A5 with an activated 5'-phosphate group on the oligonucleotide. nih.gov This process yields stable conjugates where the bleomycin moiety is tethered to the guiding DNA or RNA strand. nih.gov
Once synthesized, these conjugates have demonstrated the ability to induce site-specific cleavage of both DNA and RNA targets. nih.govnih.gov In the presence of Fe(II) ions, which are necessary cofactors for bleomycin's activity, the oligonucleotide portion of the conjugate binds to its complementary sequence on the target strand. nih.gov This brings the attached Bleomycin A5 into close proximity, where it mediates cleavage, primarily at GT and GC sequences near the binding site. nih.gov
Research has shown that the efficiency and location of the cleavage are determined by the oligonucleotide part of the conjugate. nih.gov For example, a 15-nucleotide conjugate designed to target human MYC mRNA was shown to cleave the target RNA primarily at the junction of the duplex formed between the conjugate and the messenger RNA. nih.gov The cleavage was highly specific; conjugates with more than three mismatched bases showed little to no reaction. nih.gov Similarly, conjugates designed to form a DNA triplex with a double-stranded DNA target were capable of inducing direct, site-specific double-strand breaks. nih.gov
These Bleomycin A5-oligonucleotide conjugates serve as powerful research tools, acting as "artificial restriction enzymes" or "sequence-specific nucleases." They allow for the precise scission of nucleic acids at any desired sequence, which is invaluable for applications in molecular biology, including gene mapping and functional genomics studies.
Table 2: Examples of Bleomycin A5-Oligonucleotide Conjugate Applications
| Conjugate Type | Target Nucleic Acid | Key Finding | Reference |
|---|---|---|---|
| DNA-Bleomycin A5 | Single-stranded DNA | Efficiently cleaved target DNA at GT sequences near the oligonucleotide binding site. | nih.gov |
| DNA-Bleomycin A5 | RNA (MYC mRNA) | Achieved 8-18% cleavage of the target RNA, dependent on linker length. | nih.gov |
Comparative Studies of this compound with Other Bleomycin Congeners (e.g., A2, B2) in Research Models
Bleomycin used clinically is often a mixture of different congeners, primarily A2 and B2. nih.govnih.gov Bleomycin A5, also known as pingyangmycin, is used more commonly in China and differs from A2 and B2 only in its C-terminal amine group. nih.govnih.gov Comparative studies have been conducted to understand the biological differences imparted by these subtle structural variations.
In studies of DNA cleavage, the fundamental activity of bleomycins, A5 and A2 show very similar properties. sciencedaily.com One study using hairpin DNA substrates found that the ratio of single-strand (ss) to double-strand (ds) breaks was nearly identical, with a ss:ds ratio of 3.1:1 for Bleomycin A5 and 3.4:1 for Bleomycin A2. nih.gov A separate assay using supercoiled plasmids showed slightly different ratios of 5.8:1 for A5 and 7.3:1 for A2, but still in a comparable range. nih.gov
However, in cellular and in vivo models, significant differences in potency have been observed. A study comparing a formulation of 97% Bleomycin A5 with a commercial formulation containing primarily Bleomycin A2 (69%) and B2 (29.3%) found that Bleomycin A5 exhibited greater potency in several cancer models. nih.gov While the two formulations showed equivalent activity against human OVCAR-3 ovarian cancer cells, the Bleomycin A5 formulation was slightly more potent against murine L-1210 leukemia cells. nih.gov In an in vivo model using mice with B-16 melanoma, the Bleomycin A5 formulation produced greater tumor growth inhibition, although it was accompanied by higher lethality at increased doses. nih.gov
Further research has confirmed the higher cytotoxicity of Bleomycin A5 compared to A2 and B2 across various cell lines, including human lung cancer (A549) and colon cancer (HCT116) cells. nih.gov The mechanism for this increased potency is hypothesized to be related to cellular uptake. The terminal amine of Bleomycin A5 carries a triple positive charge at physiological pH, whereas the terminal groups of A2 and B2 are doubly charged. nih.gov It is proposed that the greater positive charge on Bleomycin A5 allows for a stronger interaction with negatively charged glycosaminoglycans on the cell surface, leading to more efficient cellular uptake and thus greater cytotoxicity. nih.gov Despite these differences in potency, the downstream molecular mechanisms appear to be the same, with A5, A2, and B2 all inducing G2/M cell cycle arrest and apoptosis. nih.govnih.gov It has also been reported that both A2 and A5 are more toxic than the B2 congener. nih.gov
Table 3: Comparative Cytotoxicity (IC₅₀) of Bleomycin Congeners in Cancer Cell Lines
| Cell Line | Bleomycin A5 (μM) | Bleomycin (A2+B2) (μM) | Bleomycin A2 (μM) | Bleomycin B2 (μM) | Reference |
|---|---|---|---|---|---|
| A549 (Human Lung Cancer) | 0.04 ± 0.00 | 0.28 ± 0.04 | 0.32 ± 0.01 | 0.38 ± 0.04 | nih.gov |
| HCT116 (Human Colon Cancer) | 0.22 ± 0.02 | 0.58 ± 0.06 | 0.65 ± 0.05 | 0.73 ± 0.06 | nih.gov |
| HeLa (Human Cervical Cancer) | 0.16 ± 0.01 | 0.21 ± 0.02 | 0.23 ± 0.01 | 0.26 ± 0.01 | nih.gov |
| HepG2 (Human Liver Cancer) | 0.15 ± 0.01 | 0.23 ± 0.02 | 0.24 ± 0.02 | 0.29 ± 0.02 | nih.gov |
Data adapted from He et al., 2016. IC₅₀ values represent the concentration required to inhibit cell growth by 50%.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Bleomycin A2 |
| Bleomycin B2 |
| Deglycosylated bleomycin (deglyco-BLM) |
| Shble protein |
| Pyrimidoblamic acid (PBA) |
| Iron (Fe(II)) |
| MYC mRNA |
| Pingyangmycin |
Advanced Analytical Methodologies for Bleomycin A5 Hydrochloride Research
Chromatographic and Spectrometric Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Compositional and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative determination of the various components within pharmaceutical bleomycin (B88199) preparations. nih.gov A common approach involves reversed-phase HPLC on a C18 column. For instance, a gradient elution using a mobile phase of methanol (B129727) in aqueous 0.005 M 1-pentanesulfonic acid (at pH 4.3) can effectively separate at least 10 different bleomycin components. nih.gov This method is sensitive enough to quantify components from small sample sizes (7.5–22.5 x 10⁻³ mg) with high precision. nih.gov HPLC has proven superior to older methods like CM-Sephadex column chromatography, which failed to separate the main Bleomycin A2 component from other minor constituents. nih.gov
For enhanced resolution and purity analysis, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is employed. This powerful combination allows for the identification of major components as well as closely related impurities. In analyses of bleomycin sulfate (B86663) mixtures, UPLC-MS can clearly identify Bleomycin A2 and B2 as the main compounds, and also detect impurities such as Bleomycin A5 and demethylbleomycin A2. researchgate.net The mass spectrometer provides mass-to-charge ratio (m/z) data, confirming the identity of each separated peak with high certainty.
Table 1: HPLC Method Parameters for Bleomycin Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | μBondapak C18 | nih.gov |
| Mobile Phase A | Aqueous 0.005 M 1-pentanesulfonic acid (pH 4.3) | nih.gov |
| Mobile Phase B | Methanol | nih.gov |
| Elution Type | Linear Gradient (10-40% Methanol) | nih.gov |
| Detection Wavelength | 254 nm | researchgate.net |
This table is based on data from multiple sources describing common HPLC methods for bleomycin analysis.
Mass Spectrometry Imaging (MSI) for Quantitative Tissue Distribution Studies
Quantitative Mass Spectrometry Imaging (Q-MSI) is a sophisticated technique used to visualize and quantify the distribution of drugs like bleomycin directly within tissue sections. nih.govnih.gov This method is particularly valuable for understanding drug delivery in complex tissues such as skin. bohrium.comku.dk To achieve accurate quantification, a mimetic tissue model is often used for calibration. nih.gov This involves creating tissue homogenates spiked with known concentrations of bleomycin (e.g., 25 to 600 μg/g) to build a calibration curve that accounts for matrix effects. nih.gov
In a study analyzing bleomycin distribution in porcine skin following electropneumatic injection, Q-MSI was performed using a mass resolution of 140,000 at m/z 200 over a scan range of m/z 400–1600. nih.gov The analysis identified bleomycin A2 (theoretical m/z 1414.51826) and B2. nih.gov The results showed that bleomycin concentration varied significantly across different regions of the skin biopsy, ranging from 15 to 572 μg/g. nih.gov This level of spatial detail is unattainable with traditional methods like LC-MS, which provide only an average concentration for the entire tissue sample (63.5 µg/g in the comparative study). nih.govnih.gov
Spectrophotometric Characterization (UV/IR Absorption) for Research Purposes
UV-Visible spectrophotometry is a routine method used in research to determine the concentration of bleomycin solutions and to study the kinetics of its reactions. The concentration of Bleomycin A5 can be calculated using its molar extinction coefficient of 14,500 L·mol⁻¹·cm⁻¹ at an absorption maximum (λmax) of 292 nm in water. d-nb.info This property is essential for preparing solutions of known concentration for various biochemical and biophysical assays. Kinetic investigations of DNA cleavage catalyzed by Bleomycin A5 have also been conducted using UV-vis spectroscopy, allowing researchers to monitor the reaction over time. researchgate.net While detailed IR absorption spectra for Bleomycin A5 hydrochloride are less commonly published in general literature, IR spectroscopy is a valuable tool for confirming the presence of specific functional groups within the molecule's complex structure during chemical synthesis and characterization.
Biochemical and Biophysical Assays
DNA Cleavage Assays (e.g., Plasmid Relaxation, Hairpin DNA Libraries)
The primary mechanism of bleomycin's activity involves the oxidative cleavage of DNA. nih.gov This activity is commonly studied using DNA cleavage assays. The plasmid relaxation assay is a widely used method to determine the efficiency of both single-stranded (ss) and double-stranded (ds) DNA cleavage. nih.gov In this assay, supercoiled plasmid DNA (Type I) is incubated with Bleomycin A5 in the presence of Fe(II) and oxygen. A single-strand break converts the supercoiled plasmid into a relaxed circular form (Type II), while a double-strand break linearizes it (Type III). The different forms can be separated by gel electrophoresis and quantified. Studies using this assay have determined the ss:ds cleavage ratio for Bleomycin A5 to be 5.8:1, indicating a higher propensity for single-strand breaks. nih.gov
To investigate sequence selectivity, hairpin DNA libraries are employed. nih.govnih.gov A study using a library of hairpin DNAs that bind strongly to metal-free Bleomycin A5 found that these sequences were efficient substrates for cleavage by Fe•BLM A5. nih.govnih.gov Analysis of 132 cleavage sites revealed that the most prevalent site of cleavage was the 5′-AT-3′ dinucleotide sequence, a sequence not typically considered a primary target in studies using randomly chosen DNA. nih.govnih.gov
Table 2: Single-Strand vs. Double-Strand DNA Cleavage Ratios for Bleomycin Analogs
| Compound | ss:ds Cleavage Ratio | Assay Method | Source |
|---|---|---|---|
| Bleomycin A5 | 5.8:1 | Supercoiled Plasmid Relaxation | nih.gov |
| Bleomycin A2 | 7.3:1 | Supercoiled Plasmid Relaxation | nih.gov |
| CD-BLM (A5 analog) | 2.8:1 | Supercoiled Plasmid Relaxation | nih.gov |
This table summarizes research findings on the DNA cleavage activity of Bleomycin A5 compared to other analogs.
DNA Binding Studies (e.g., Surface Plasmon Resonance, Electrophoresis Mobility Shift Assay)
Understanding the interaction between Bleomycin A5 and DNA requires methods that can characterize the binding dynamics. Surface Plasmon Resonance (SPR) is a powerful technique for studying these interactions in real-time without the need for labels. nih.gov SPR has been used to characterize the binding of bleomycin to a strongly bound hairpin DNA substrate. nih.gov These studies documented the presence of one strong primary DNA binding site and at least one significantly weaker site, providing insights into the effects of cofactors like Fe³⁺, salt concentration, and temperature on the binding kinetics. nih.gov
The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation assay, is another technique used to study DNA-ligand interactions. researchgate.netnih.gov The principle of EMSA is that a DNA fragment bound to a molecule like bleomycin will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA. licorbio.com This "shift" in mobility provides evidence of binding. While primarily used for DNA-protein interactions, the concept can be adapted for smaller molecules. Studies have shown that DNA isolated from bleomycin-treated nuclei exhibits retarded electrophoretic mobility, which is attributed to the structural changes (single-strand regions) induced by the drug's activity. nih.gov This altered mobility is a direct consequence of the physical interaction and subsequent cleavage activity of bleomycin on the DNA substrate. nih.gov
Enzyme Activity Assays (e.g., Bleomycin Hydrolase Activity in Research Models)
The investigation of this compound's efficacy and resistance mechanisms heavily relies on robust enzyme activity assays, particularly those focused on Bleomycin Hydrolase (BLMH). BLMH is a cytoplasmic cysteine peptidase known to inactivate bleomycin by deamidating its β-aminoalanine moiety, rendering it unable to cleave DNA effectively wikipedia.org. Understanding the activity of this enzyme in various research models is crucial for elucidating mechanisms of tumor resistance.
A primary method for quantifying BLMH activity involves high-performance liquid chromatography (HPLC). A sensitive assay using ion-paired, reverse-phase HPLC coupled with fluorescence detection has been developed to measure the metabolism of bleomycin congeners like bleomycin B2. nih.gov This technique can detect the conversion of bleomycin to its inactive metabolite, desamidobleomycin, in homogenates from human tumors, allowing for the quantification of enzyme activity. nih.gov Research has shown that BLMH activities can vary significantly among individual tumors, which may contribute to differing responses to therapy. nih.gov In preclinical research models, such as gene-targeted mice lacking the BLMH gene, HPLC-based assays have been instrumental in confirming that BLMH is the sole enzyme responsible for bleomycin deamination in mammalian tissues. nih.gov
Beyond chromatography, other methodologies have been developed for detecting BLMH activity. These include liquid crystal (LC)-based sensing platforms that can detect both bleomycin and the activity of its hydrolase with high sensitivity. researchgate.net This method relies on the principle that when BLMH hydrolyzes the bleomycin•Fe(II) complex, the complex can no longer cleave single-stranded DNA (ssDNA), leading to a detectable change in the orientation of the liquid crystals. researchgate.net Additionally, commercial multiplex assay kits, such as those using Flow Luminescence Immunoassay (FLIA), are available for the specific and sensitive detection of BLMH in various samples. cloud-clone.us
Table 1: Methodologies for Bleomycin Hydrolase (BLMH) Activity Assays
| Assay Methodology | Principle | Research Model Application | Key Findings |
|---|---|---|---|
| HPLC with Fluorescence Detection | Separates and quantifies bleomycin and its inactive metabolite (desamidobleomycin) based on their physicochemical properties. nih.gov | Human tumor homogenates; Postmicrosomal supernatant from genetically modified mouse tissues. nih.govnih.gov | Confirmed BLMH as the primary enzyme for bleomycin inactivation; demonstrated significant variability in enzyme activity among tumors. nih.govnih.gov |
| Liquid Crystal (LC)-Based Sensing | Measures the inhibition of bleomycin-induced DNA cleavage. Active BLMH inactivates bleomycin, preventing DNA cleavage and causing a detectable change in LC orientation. researchgate.net | In vitro assays with purified components; potential for use in human serum. researchgate.net | Provides a highly sensitive, label-free method for detecting both bleomycin and BLMH activity. researchgate.net |
| Flow Luminescence Immunoassay (FLIA) | A double-antibody sandwich method using magnetic beads to capture and detect the BLMH protein, with a final luminescence-based signal readout. cloud-clone.us | Spiked samples for linearity and precision testing; suitable for various biological samples. cloud-clone.us | Offers a high-sensitivity and high-specificity platform for quantifying BLMH protein levels. cloud-clone.us |
Cell-Based Assays for Mechanistic Investigations (e.g., MTT, Apoptosis, Cell Cycle Analysis)
Cell-based assays are fundamental tools for dissecting the molecular mechanisms through which this compound exerts its cytotoxic effects. These assays provide quantitative data on cell viability, programmed cell death (apoptosis), and cell cycle progression.
MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where active mitochondrial NAD(P)H-dependent cellular oxidoreductases reduce the yellow MTT tetrazolium salt to an insoluble purple formazan (B1609692) product. The intensity of the color is proportional to the number of viable cells. Studies have utilized this assay to determine the half-maximal inhibitory concentration (IC50) of Bleomycin A5 (A5) and to demonstrate its dose-dependent reduction of cell viability in various cell lines, including human nasal polyp-derived fibroblasts (NPDFs). nih.gov
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism of bleomycin-induced cytotoxicity. Several assays are employed to detect and quantify this process.
Annexin V Staining: In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore and used to detect these early apoptotic cells via flow cytometry or fluorescence microscopy. kumc.edubmglabtech.com
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. In studies on NPDFs, TUNEL co-localization with cell-specific markers has shown that Bleomycin A5 preferentially induces apoptosis in fibroblasts. nih.gov
Western Blot Analysis of Apoptotic Proteins: The expression levels of key proteins in the apoptotic pathway can be measured by western blotting. Research on Bleomycin A5 has shown it induces apoptosis through the mitochondria-mediated pathway. nih.gov This is evidenced by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and elevated levels of cleaved caspase-9. nih.gov
Table 2: Effect of Bleomycin A5 on Apoptosis Markers in Human NPDFs
| Protein Marker | Function | Effect of Bleomycin A5 Treatment | Reference |
|---|---|---|---|
| Bax/Bcl-2 Ratio | Bax promotes apoptosis, while Bcl-2 inhibits it. The ratio indicates the apoptotic potential. | Increased | nih.gov |
| Cleaved Caspase-9 | An initiator caspase activated in the intrinsic (mitochondrial) apoptosis pathway. | Increased | nih.gov |
Cell Cycle Analysis: Bleomycin compounds are known to induce DNA strand breaks, which typically leads to cell cycle arrest, allowing time for DNA repair or, failing that, triggering apoptosis. researchgate.net The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide (PI). spandidos-publications.com Research comparing Bleomycin A5 (A5) with a standard bleomycin (BLM) mixture in A549 (lung carcinoma) and HCT116 (colon carcinoma) cells has shown that both compounds induce a significant arrest in the G2/M phase of the cell cycle. nih.gov This arrest prevents cells with damaged DNA from proceeding into mitosis.
Table 3: Effect of Bleomycin A5 on Cell Cycle Distribution in A549 Cells
| Treatment | Concentration | % of Cells in G1/G0 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
|---|---|---|---|---|---|
| Control | - | 67.5% | 21.6% | 10.9% | nih.govresearchgate.net |
| Bleomycin A5 | 40 µM | 47.9% | 19.0% | 33.1% | nih.govresearchgate.net |
| Bleomycin A5 | 80 µM | 54.4% | 15.9% | 29.7% | nih.govresearchgate.net |
Advanced Microscopy Techniques for Cellular Localization and Interaction Studies
Advanced microscopy techniques are indispensable for visualizing the subcellular journey of this compound, from its uptake at the cell membrane to its ultimate interaction with nuclear DNA. These methods provide high-resolution spatial information critical for understanding its mechanism of action.
Fluorescence and Confocal Microscopy: By exploiting the intrinsic fluorescence of bleomycin or by using fluorescently-labeled derivatives, researchers can track its localization within living cells. spiedigitallibrary.orgresearchgate.net Wide-field and multi-photon excitation fluorescence microscopy have been used to monitor the uptake of bleomycin in HeLa cells, revealing its rapid localization not only to the nucleus, as expected, but also to the cytoplasm, co-localizing with probes for the endoplasmic reticulum. spiedigitallibrary.org Confocal laser scanning microscopy (CLSM) further enhances imaging by removing out-of-focus light, providing clearer images of subcellular structures. blochlab.com CLSM has been used to visualize the DNA repair process in response to bleomycin-induced damage, by imaging fluorescently-tagged proteins like phosphorylated histone H2A.X, which form foci at sites of DNA double-strand breaks. nih.gov
Super-Resolution Microscopy: Techniques that bypass the diffraction limit of light, collectively known as super-resolution microscopy, offer unprecedented detail of molecular interactions. Methods like DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) utilize the stochastic binding of fluorescently-labeled DNA strands to visualize targets with nanoscale resolution. mdpi.com While specific applications to Bleomycin A5 are emerging, these techniques hold immense potential for imaging the precise binding sites of the drug on DNA strands and its association with DNA repair protein complexes in situ.
Atomic Force Microscopy (AFM): AFM is a powerful technique that can visualize single molecules and their interactions without the need for fluorescent labels. It has been employed to directly observe the physical effects of bleomycin on DNA. nih.gov Studies using AFM have investigated the cleavage of DNA by Fe(III)/bleomycin, providing a quantitative analysis of the number of double-strand breaks per DNA molecule. This technique has also been used to study how the accessibility of DNA to bleomycin is affected by its adsorption to charged surfaces, offering insights into the physical constraints on the drug-DNA interaction. nih.gov
Preclinical in Vitro and Mechanistic Studies
Investigations in Diverse Cancer Cell Line Models
The study of Bleomycin (B88199) A5 in a wide array of cancer cell lines has revealed that its efficacy and the cellular responses it elicits can be highly dependent on the specific cancer type and its molecular characteristics.
The fundamental mechanism of Bleomycin A5 involves binding to DNA and, in the presence of a metal ion like iron, generating reactive oxygen species that cause both single- and double-strand breaks in the DNA. patsnap.com The double-strand breaks are particularly difficult for cells to repair and are a major contributor to the drug's lethality. patsnap.commdedge.com This DNA damage triggers a cascade of cellular events, including the activation of DNA repair pathways, cell cycle arrest, and ultimately, programmed cell death (apoptosis). patsnap.comnih.gov
Beyond DNA, research has shown that Bleomycin A5 can also target RNA. An in-depth analysis revealed that Bleomycin A5 preferentially cleaves RNAs with stretches of AU base pairs. nih.gov This led to the identification of the microRNA-10b (miR-10b) hairpin precursor as a potential target. nih.gov In vitro and cellular experiments confirmed that Bleomycin A5 cleaves the miR-10b precursor near its processing sites, leading to the destruction of this oncogenic microRNA. nih.gov
In specific cell line models, Bleomycin A5 induces distinct molecular responses. For example, in the human lung adenocarcinoma cell line A549, bleomycin treatment was found to induce an epithelial-to-mesenchymal transition (EMT). jcancer.org This process was mediated by the TGF-β/Smad signaling pathway, with increased levels of TGF-β1 detected in the cell culture supernatants following treatment. jcancer.org In human nasal polyp-derived fibroblasts (NPDFs), Bleomycin A5 was shown to suppress Drp1-mediated mitochondrial fission, a key process in mitochondrial dynamics, which in turn leads to apoptosis. nih.gov
The table below summarizes key molecular responses observed in different cell models upon treatment with Bleomycin A5.
| Cell Line Model | Cancer Type / Origin | Key Molecular Response to Bleomycin A5 |
| A549 | Lung Adenocarcinoma | Induces epithelial-to-mesenchymal transition (EMT) via the TGF-β/Smad signaling pathway. jcancer.org |
| Human Nasal Polyp-Derived Fibroblasts (NPDFs) | Nasal Polyp | Suppresses Drp1-mediated mitochondrial fission, leading to apoptosis. nih.gov |
| HeLa | Cervical Cancer | Cleavage of oncogenic microRNA-10b precursor. nih.gov |
The sensitivity of cancer cells to Bleomycin A5 varies significantly across different cell lines. This differential sensitivity is often linked to the expression of specific genes and the status of cellular pathways.
One critical factor is the expression of the tumor suppressor protein p53. Studies using non-small cell lung cancer (NSCLC) cell lines (A549 with wild-type p53 and H1299, which is p53-null) and colon cancer cell lines (HCT116 p53+/+ and HCT116 p53-/-) demonstrated that cells expressing wild-type p53 are more sensitive to bleomycin. nih.gov Conversely, reducing p53 function in sensitive cells decreased their sensitivity, while introducing wild-type p53 into p53-null cells increased it. nih.gov
The transport of Bleomycin A5 into the cell is another key determinant of sensitivity. The carnitine transporter hCT2, encoded by the SLC22A16 gene, has been identified as an efficient transporter of Bleomycin A5. spandidos-publications.com The human testicular cancer cell line NT2/D1, which expresses high levels of hCT2, exhibits extreme sensitivity to the drug. spandidos-publications.com
Resistance to bleomycin has also been investigated. The development of acquired resistance in seven different human cancer cell lines was associated with reduced DNA damage following drug exposure, leading to an evasion of G2/M cell cycle arrest and apoptosis. nih.gov The activity of bleomycin hydrolase (BLH), an enzyme that inactivates bleomycin, has been studied as a potential resistance mechanism, though its role appears to be cell-line dependent and may be more important in natural resistance rather than acquired resistance. spandidos-publications.com
The table below provides examples of cancer cell lines and factors influencing their sensitivity to bleomycin.
| Cell Line | Cancer Type | Factor(s) Influencing Sensitivity | Outcome |
| A549 | Non-Small Cell Lung Cancer | Wild-type p53 expression. nih.gov | Increased sensitivity. nih.gov |
| H1299 | Non-Small Cell Lung Cancer | p53-null. nih.gov | Decreased sensitivity compared to p53 wild-type cells. nih.gov |
| NT2/D1 | Testicular Cancer | High expression of hCT2 transporter. spandidos-publications.com | Extreme sensitivity to Bleomycin A5. spandidos-publications.com |
| UPMD2, UPMM3 | Primary Uveal Melanoma | Intrinsic cellular properties. mdpi.com | Higher radiosensitivity, requiring lower bleomycin doses in combination therapy. mdpi.com |
| Mel270, UM92.1 | Recurrent/Resistant Uveal Melanoma | Prior irradiation and resistance mechanisms. mdpi.com | Lower radiosensitivity, requiring higher bleomycin doses in combination therapy. mdpi.com |
Molecular Biology Techniques in Mechanistic Elucidation
A variety of molecular biology techniques have been instrumental in uncovering the mechanisms of action of Bleomycin A5, identifying biomarkers of sensitivity, and understanding resistance pathways.
Gene expression analysis has been crucial for identifying genes that mediate the transport and sensitivity of cancer cells to Bleomycin A5. For instance, the expression of the SLC22A16 gene, which codes for the human carnitine transporter 2 (hCT2), has been directly linked to Bleomycin A5 sensitivity. spandidos-publications.com Techniques like Reverse Transcription Polymerase Chain Reaction (RT-PCR) can be used to quantify the mRNA levels of SLC22A16 in different cell lines to correlate its expression with drug uptake and cytotoxicity. Genome-wide transcriptional profiling using microarrays has also been employed to identify broader patterns of gene expression changes that occur in response to bleomycin, revealing complex networks involved in inflammation and fibrosis in relevant cell models. nih.gov
Western blotting is a widely used technique to study the expression levels and post-translational modifications of specific proteins involved in the cellular response to Bleomycin A5. This method has been used to investigate the role of bleomycin hydrolase (BLH), an enzyme that metabolizes and inactivates bleomycin. spandidos-publications.com Studies have measured BLH protein levels in various cell lines to assess its contribution to bleomycin resistance. spandidos-publications.com
In studies of Bleomycin A5's effect on mitochondrial dynamics in human nasal polyp-derived fibroblasts, Western blotting was used to show that the drug significantly decreased the phosphorylation of Dynamin-related protein 1 (Drp1) at the serine 616 residue. nih.gov This phosphorylation is critical for Drp1's translocation to the mitochondrial membrane to initiate fission. The analysis also revealed a decrease in the Cyclin B1-CDK1 complex, which is responsible for this Drp1 phosphorylation, thereby linking the drug's action to cell cycle machinery and mitochondrial apoptosis. nih.gov
To definitively establish the function of specific genes in the action of Bleomycin A5, researchers employ gene knockdown or knockout techniques. RNA interference (RNAi) is a common method used to transiently silence the expression of a target gene. This approach has been used to investigate the roles of BLH and Caveolin-1 (Cav-1), a structural protein of caveolae involved in cell signaling. spandidos-publications.com In one study, the knockdown of Cav-1 was shown to prevent the growth arrest at the G2/M phase of the cell cycle that is typically induced by bleomycin. spandidos-publications.com Similarly, siRNA-mediated knockdown of Drp1 was used to confirm that this protein is essential for Bleomycin A5-induced apoptosis in nasal polyp-derived fibroblasts. nih.gov These models are powerful tools for validating the functional role of individual proteins in the cellular response to Bleomycin A5 hydrochloride.
Characterization of In Vitro DNA Damage and Repair Dynamics
This compound exerts its cytotoxic effects primarily through direct interaction with DNA, inducing significant damage. patsnap.com The mechanism involves the formation of a complex with metal ions, typically iron, which then intercalates into the DNA structure. patsnap.compatsnap.com This complex catalyzes a redox reaction that generates highly reactive oxygen species, such as hydroxyl radicals. patsnap.compatsnap.com These free radicals are responsible for causing both single-strand breaks (SSBs) and double-strand breaks (DSBs) in the DNA backbone. patsnap.comnih.gov The DSBs are considered particularly lethal to cells as they are more difficult to repair and can trigger apoptotic pathways if the damage is overwhelming. patsnap.com
The cleavage of DNA by bleomycin is sequence-selective, with a preference for guanine-cytosine (GC) and guanine-thymine (GT) rich regions. mdpi.com Studies have revealed that different binding modes can result in DNA cleavage. While partial intercalation of the molecule's bithiazole tail is one model for how double-strand breaks occur, non-intercalative binding modes have also been shown to facilitate DNA cleavage. nih.gov Research using a Bleomycin A5 analog (CD-BLM), designed to prevent intercalation, demonstrated that multiple binding modes can lead to ds-DNA cleavage. nih.gov The ratio of single-strand to double-strand breaks varies depending on the specific bleomycin analog and the assay used. nih.gov
| Compound | Assay Method | ss:ds Cleavage Ratio |
|---|---|---|
| Bleomycin A5 | [32P]-Hairpin | 3.1 ± 0.3 : 1 |
| CD-BLM | [32P]-Hairpin | 6.7 ± 1.2 : 1 |
| Bleomycin A5 | Supercoiled Plasmid Relaxation | 5.8 : 1 |
| CD-BLM | Supercoiled Plasmid Relaxation | 2.8 : 1 |
Upon induction of DNA damage by bleomycin, cells activate a cascade of repair mechanisms. patsnap.com The dynamics of this repair process are complex and occur in distinct phases. Studies have shown a rapid repair component that occurs within the first 15 minutes after treatment, followed by a slower repair phase that can continue for up to an hour. nih.gov The initial, fast repair is believed to address lesions that are not critical for the formation of chromosome aberrations. nih.gov
However, bleomycin not only causes damage but also appears to modulate the cell's ability to repair it. Research in human lung epithelial (A549) cells has shown that bleomycin exposure leads to a dose- and time-dependent accumulation of DNA lesions. nih.govnih.govresearchgate.net This is linked to the suppression of the homologous recombination (HR) repair pathway, a key mechanism for fixing double-strand breaks. nih.govnih.gov Specifically, bleomycin treatment has been found to decrease the expression of Rad51, a critical protein in the HR pathway, at the transcriptional level. nih.gov This inhibition of Rad51 plays a significant role in the persistent DNA damage observed in cells following treatment. nih.govnih.govresearchgate.net
| Marker | Observation | Implication |
|---|---|---|
| γH2AX foci | Increased number of foci post-treatment | Hallmark of DNA double-strand break repair activation mdpi.com |
| Rad51 Expression | Dose- and time-dependently decreased | Suppression of the Homologous Recombination (HR) repair pathway nih.gov |
Studies on the Interplay with Other Molecular Targets (e.g., Thioredoxin Reductase)
Beyond its direct action on DNA, preclinical evidence suggests that this compound may interact with other molecular targets, including key components of the cellular redox system. One such target is thioredoxin reductase (TrxR). glpbio.com The thioredoxin system, which includes TrxR, thioredoxin (Trx), and NADPH, is a crucial antioxidant system that protects cells from oxidative stress and is involved in regulating apoptosis.
Some in vitro findings indicate that bleomycin may inhibit thioredoxin reductase. glpbio.com The inhibition of this enzyme would disrupt the cell's ability to manage oxidative stress, potentially enhancing the cytotoxic effects of the free radicals generated by the bleomycin-iron complex. The thioredoxin system is often overexpressed in cancer cells, making it a target for anticancer therapies.
Q & A
Q. What is the mechanism of DNA damage induced by Bleomycin A5 hydrochloride, and how can it be experimentally quantified?
this compound induces DNA strand breaks via free radical formation (superoxide and hydroxyl radicals), preferentially targeting guanine-cytosine-rich regions . To quantify damage, researchers commonly use:
Q. What are the recommended storage conditions and stability considerations for this compound in laboratory settings?
Store at 2–8°C for short-term use or –20°C for long-term preservation (≥2 years). Ensure desiccation to prevent hydrolysis, as moisture degrades its activity. Reconstitute in sterile water for in vitro studies, and avoid repeated freeze-thaw cycles .
Q. How do researchers select appropriate cell lines or animal models for studying this compound’s antitumor or fibrotic effects?
- In vitro: Use cancer cell lines sensitive to DNA damage (e.g., UT-SCC-19A, IC50 = 4.0 nM) or primary lymphocytes for genotoxicity assays.
- In vivo: Murine models (e.g., C57BL/6 mice) are standard for studying pulmonary fibrosis (dose: 2.5–5.0 mg/kg intratracheally) . Validate SLC22A16 transporter expression in tumor models for selective targeting .
Advanced Research Questions
Q. How can contradictory results between Bleomycin A5 and other Bleomycin variants (e.g., Bleomycin A2 or sulfate forms) be resolved in experimental studies?
Differences arise from structural variations in the R-group (e.g., A5 vs. A2) and salt forms (hydrochloride vs. sulfate), affecting solubility and cellular uptake . To reconcile discrepancies:
Q. What methodologies optimize this compound delivery to overcome poor tissue penetration in solid tumor models?
Advanced approaches include:
Q. How do researchers distinguish between Bleomycin A5’s direct DNA damage effects and secondary apoptosis signaling in experimental outcomes?
Use pharmacological inhibitors (e.g., caspase-3 inhibitors) to block apoptosis and assess residual DNA damage. Combine with time-course assays to separate early DNA break detection (e.g., comet assay at 1–6 hours) from late apoptotic markers (e.g., Annexin V staining at 24–48 hours) .
Q. What strategies mitigate batch-to-batch variability in this compound for reproducible in vivo fibrosis studies?
- Quality control: Verify purity (≥85%) via UV-HPLC and confirm endotoxin levels (<0.1 EU/mg) .
- Standardize administration: Use calibrated microsprayers for intratracheal delivery in mice to ensure consistent dosing .
- Include internal controls: Co-administer a reference compound (e.g., TGF-β1) to validate model responsiveness .
Q. How can this compound’s radiomimetic properties be leveraged to study DNA repair pathways in combination with ionizing radiation?
Design experiments to:
- Compare repair kinetics using clonogenic survival assays post-Bleomycin vs. radiation exposure.
- Knock down repair genes (e.g., ATM, BRCA1) to identify pathway-specific interactions .
- Use Bleomycin as a low-cost alternative to radiation in high-throughput screens for DNA repair inhibitors .
Methodological Considerations
- Dosage calibration: Account for cell-type-specific sensitivity. For example, A549 lung carcinoma cells require 100 µM for fibrosis induction, while lymphocytes show micronuclei at 50 µM .
- Data interpretation: Normalize results to baseline oxidative stress levels (e.g., via glutathione assays) to avoid confounding by endogenous free radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
